molecular formula C21H23FN2O3 B2781275 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946245-99-4

2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2781275
CAS No.: 946245-99-4
M. Wt: 370.424
InChI Key: SHQXZMHALHTZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenoxy group, an isobutyryl group, and a tetrahydroquinoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps:

    Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate acylating agent.

    Synthesis of the tetrahydroquinoline intermediate: This involves the cyclization of an appropriate precursor, often using catalytic hydrogenation.

    Coupling of intermediates: The final step involves coupling the fluorophenoxy intermediate with the tetrahydroquinoline intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity, while the tetrahydroquinoline moiety can provide structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • 2-(4-bromophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Uniqueness

The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can impart unique properties, such as increased lipophilicity and enhanced metabolic stability, compared to its chloro or bromo analogs.

Biological Activity

2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a fluorophenoxy group and a tetrahydroquinoline moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and structure-activity relationships.

Chemical Structure

The compound can be represented by the following chemical structure:

C21H23FN2O2\text{C}_{21}\text{H}_{23}\text{F}\text{N}_{2}\text{O}_{2}

The primary mechanism of action for this compound involves modulation of the PARP-1 receptor. This receptor is crucial in DNA repair processes and is a target for cancer therapeutics. By inhibiting PARP-1 activity, the compound may enhance the efficacy of DNA-damaging agents in cancer treatment .

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. The inhibition of PARP-1 has been linked to increased apoptosis in cancer cells. Studies demonstrate that these compounds can sensitize tumor cells to chemotherapy agents by impairing their DNA repair capabilities .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution: The presence of a fluorine atom in the phenoxy group enhances lipophilicity and may improve cellular uptake.
  • Tetrahydroquinoline Moiety: Variations in the substituents on the tetrahydroquinoline ring can significantly affect binding affinity to PARP-1 and other molecular targets.

A table summarizing various derivatives and their biological activities is presented below:

Compound DerivativeBiological ActivityReference
Compound AAnticancer (PARP inhibition)
Compound BAntimicrobial
Compound CCytotoxicity in cancer cells

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Case Study 1: A study demonstrated that a related compound significantly reduced tumor growth in xenograft models when combined with traditional chemotherapeutics.
  • Case Study 2: Another investigation showed that modifications in the tetrahydroquinoline structure led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-3-4-15-12-17(7-10-19(15)24)23-20(25)13-27-18-8-5-16(22)6-9-18/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQXZMHALHTZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.